molecular formula C20H28O4 B14313861 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid CAS No. 115330-89-7

11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid

Cat. No.: B14313861
CAS No.: 115330-89-7
M. Wt: 332.4 g/mol
InChI Key: ZHQGOCLBNWZRIU-UHFFFAOYSA-N
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Description

11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid is a complex organic compound belonging to the class of oxo fatty acids. It is characterized by the presence of multiple double bonds and a hydroxy group, making it a polyunsaturated fatty acid. This compound is of significant interest due to its potential biological activities and roles in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid typically involves the oxidation of precursor fatty acids. One common method includes the use of specific oxidizing agents to introduce the hydroxy and oxo functional groups at the desired positions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective oxidation .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms capable of producing the compound through metabolic pathways. These methods are advantageous due to their sustainability and potential for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxy and oxo derivatives, which can have different biological activities and properties .

Scientific Research Applications

11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence the expression of genes related to inflammation and cell proliferation. The compound’s effects are mediated through its binding to receptors and its role as a signaling molecule .

Comparison with Similar Compounds

Uniqueness: 11-Hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid is unique due to its specific combination of hydroxy and oxo functional groups, which confer distinct chemical reactivity and biological activities. Its multiple double bonds also contribute to its role in various signaling pathways and its potential therapeutic applications .

Properties

CAS No.

115330-89-7

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

11-hydroxy-16-oxoicosa-5,8,12,14,17-pentaenoic acid

InChI

InChI=1S/C20H28O4/c1-2-3-13-18(21)15-11-12-16-19(22)14-9-7-5-4-6-8-10-17-20(23)24/h3-4,6-7,9,11-13,15-16,19,22H,2,5,8,10,14,17H2,1H3,(H,23,24)

InChI Key

ZHQGOCLBNWZRIU-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(=O)C=CC=CC(CC=CCC=CCCCC(=O)O)O

Origin of Product

United States

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